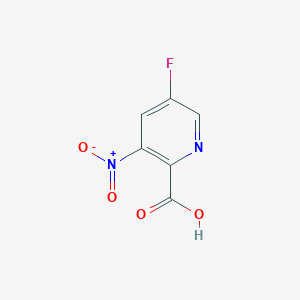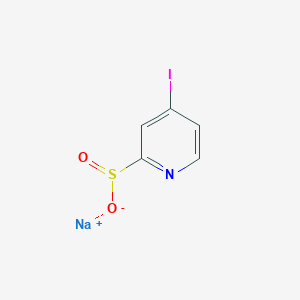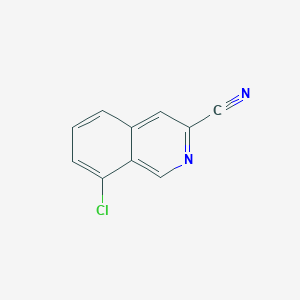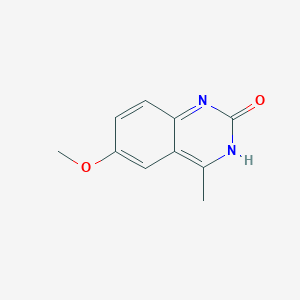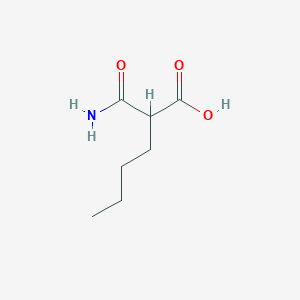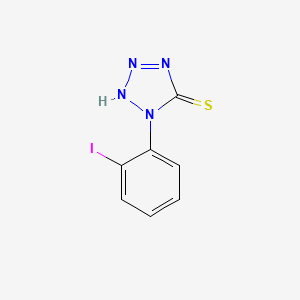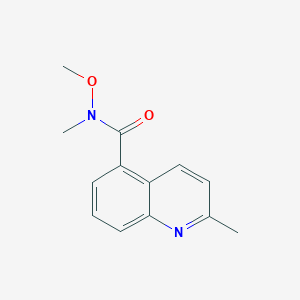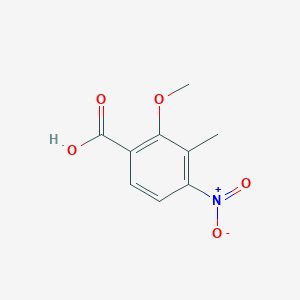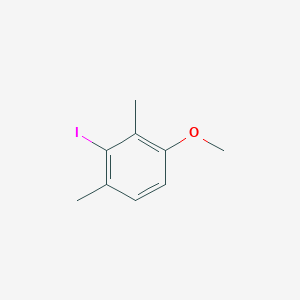
4-Hydroxypicolinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrochloride typically involves the hydroxylation of picolinic acid. One common method includes the reaction of picolinic acid with hydrogen peroxide in the presence of a catalyst. Another approach involves the use of potassium permanganate as an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
Types of Reactions: 4-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-pyridone derivatives.
Reduction: Formation of 4-aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion interactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-hydroxypicolinic acid hydrochloride involves its ability to chelate metal ions. This chelation process can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s hydroxyl group plays a crucial role in forming stable complexes with metal ions, thereby modulating their biological effects .
Similar Compounds:
Picolinic Acid: Lacks the hydroxyl group at the 4-position, resulting in different chemical reactivity and biological activity.
3-Hydroxypicolinic Acid: Hydroxyl group at the 3-position, leading to distinct chelation properties and reactivity.
5-Hydroxypicolinic Acid: Hydroxyl group at the 5-position, exhibiting unique chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C6H6ClNO3 |
|---|---|
分子量 |
175.57 g/mol |
IUPAC 名称 |
4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
InChI 键 |
SUTCJYOSLDOAII-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=CC1=O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


